2-Oxooctahydropentalene-3A-carboxylic acid
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Overview
Description
2-Oxooctahydropentalene-3A-carboxylic acid is a unique organic compound characterized by its distinct structure, which includes a carboxylic acid functional group and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxooctahydropentalene-3A-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable dicarboxylic acid with a dehydrating agent can lead to the formation of the desired compound. The reaction conditions typically involve heating the reactants in the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
2-Oxooctahydropentalene-3A-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) for esterification or amines for amidation.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Forms esters or amides.
Scientific Research Applications
2-Oxooctahydropentalene-3A-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxooctahydropentalene-3A-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or receptors, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxooctahydropentalene-2-carboxylic acid
- 2-Oxo-6-pentyltetrahydro-2H-pyran-3-carboxylic acid
- 5-Oxo-octahydropentalene-2-carboxylic acid
Uniqueness
2-Oxooctahydropentalene-3A-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents .
Properties
Molecular Formula |
C9H12O3 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
5-oxo-1,2,3,4,6,6a-hexahydropentalene-3a-carboxylic acid |
InChI |
InChI=1S/C9H12O3/c10-7-4-6-2-1-3-9(6,5-7)8(11)12/h6H,1-5H2,(H,11,12) |
InChI Key |
ODHAOFSDMDOEGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(=O)CC2(C1)C(=O)O |
Origin of Product |
United States |
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